molecular formula C11H12N4O2 B3065836 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 62469-98-1

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Cat. No.: B3065836
CAS No.: 62469-98-1
M. Wt: 232.24 g/mol
InChI Key: KQCSAVBJPLAVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylamino group attached to the triazole ring and an ethyl ester functional group at the carboxylic acid position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid methyl ester
  • 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid propyl ester
  • 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid butyl ester

Comparison: Compared to its similar compounds, 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester may exhibit unique properties due to the presence of the ethyl ester group. This functional group can influence the compound’s solubility, reactivity, and biological activity. The ethyl ester derivative may have different pharmacokinetic properties, such as absorption and distribution, compared to its methyl, propyl, and butyl counterparts .

Properties

IUPAC Name

ethyl 5-anilino-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(14-15-13-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCSAVBJPLAVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507312
Record name Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62469-98-1
Record name Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.